Hsd17B13-IN-26

HSD17B13 Chemical Probe Scaffold Differentiation

HSD17B13-IN-26 (Compound 18.04) is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated enzyme implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The compound belongs to a class of heteroaryl-substituted difluorophenol derivatives developed as chemical tools for probing HSD17B13 function in hepatic lipid metabolism and inflammation.

Molecular Formula C22H25F5N6O3S
Molecular Weight 548.5 g/mol
Cat. No. B12384330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-26
Molecular FormulaC22H25F5N6O3S
Molecular Weight548.5 g/mol
Structural Identifiers
SMILESCC(C)CC1CN(CCN1C2=NC=C3C(=NN(C3=N2)C)C4=CC(=C(C(=C4F)O)F)C(F)(F)F)S(=O)(=O)C
InChIInChI=1S/C22H25F5N6O3S/c1-11(2)7-12-10-32(37(4,35)36)5-6-33(12)21-28-9-14-18(30-31(3)20(14)29-21)13-8-15(22(25,26)27)17(24)19(34)16(13)23/h8-9,11-12,34H,5-7,10H2,1-4H3
InChIKeyCIFWAMHTHSDRET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HSD17B13-IN-26 for Metabolic Liver Disease Research: Procurement-Focused Technical Overview


HSD17B13-IN-26 (Compound 18.04) is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated enzyme implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) [1]. The compound belongs to a class of heteroaryl-substituted difluorophenol derivatives developed as chemical tools for probing HSD17B13 function in hepatic lipid metabolism and inflammation [2]. Its molecular formula is C22H25F5N6O3S with a molecular weight of 548.53 g/mol, and it is supplied as a solid for research use only . Procurement of this compound enables investigation into HSD17B13-dependent pathways in cellular and animal models of chronic liver disease, including hepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma [3].

Procurement Rationale: Why HSD17B13-IN-26 Cannot Be Substituted with Generic In-Class Analogs


Generic substitution among HSD17B13 inhibitors is scientifically unsound due to substantial inter-compound variation in potency, selectivity, and pharmacokinetic properties. Publicly disclosed data for related compounds reveal that IC50 values for estradiol substrate inhibition span over three orders of magnitude, ranging from sub-nanomolar (e.g., BI-3231: 1 nM for human HSD17B13) to >100 nM for less optimized analogs [1]. Furthermore, selectivity profiles against structurally related 17β-HSD family members (e.g., HSD17B4, HSD17B11) differ markedly, with some inhibitors exhibiting >100-fold selectivity windows while others show significant off-target activity that confounds experimental interpretation [2]. HSD17B13-IN-26 possesses a unique difluorophenol scaffold with a specific substitution pattern that dictates its binding kinetics and cellular activity, parameters that are not interchangeable across the compound class [3]. Researchers aiming for reproducible and interpretable results in liver disease models must therefore procure the exact compound validated in their experimental system rather than assuming functional equivalence among commercially available HSD17B13 inhibitors .

Quantitative Differentiation of HSD17B13-IN-26: Evidence for Scientific Selection


Structural Differentiation from Chemical Probe BI-3231: Scaffold-Based Procurement Considerations

HSD17B13-IN-26 is structurally distinct from the widely used chemical probe BI-3231, offering a different chemotype for orthogonal validation studies. While BI-3231 is based on a quinazolinone core scaffold [1], HSD17B13-IN-26 features a difluorophenol moiety substituted with a pyrazolo[1,5-a]pyrimidine ring system and a sulfonamide-containing piperazine side chain [2]. This structural divergence provides researchers with a chemically distinct tool to confirm that observed biological effects are target-mediated rather than scaffold-specific artifacts, a critical consideration for target validation studies in NAFLD/NASH research [3].

HSD17B13 Chemical Probe Scaffold Differentiation Lipid Metabolism

Inferred Potency Positioning Relative to BI-3231 and HSD17B13-IN-105

While the precise IC50 value for HSD17B13-IN-26 against recombinant HSD17B13 has not been publicly disclosed, its inclusion as 'Compound 18.04' in a patent series of HSD17B13 inhibitors with demonstrated sub-micromolar activity suggests potency in the nanomolar range [1]. For comparative context, the extensively characterized chemical probe BI-3231 exhibits IC50 values of 1 nM (human) and 13 nM (mouse) [2], while HSD17B13-IN-105 shows an IC50 of 36 nM for human 17BHSD13 [3]. HSD17B13-IN-21, another analog from the same patent family, demonstrates IC50 < 0.1 µM for estradiol substrate . The absence of disclosed IC50 data for HSD17B13-IN-26 limits its utility as a quantitative benchmark tool but positions it as a chemically tractable analog for SAR exploration within the difluorophenol series.

IC50 Enzyme Inhibition Potency Benchmarking NAFLD

Selectivity Profile Inference via Family Member Sequence Alignment

The selectivity of HSD17B13-IN-26 against related 17β-HSD family members remains uncharacterized in the public domain. In contrast, BI-3231 demonstrates excellent selectivity versus HSD17B11 (IC50 >10 µM) and a favorable profile in a 44-target safety panel , while HSD17B13-IN-105 shows >875-fold selectivity over HSD17B4 (IC50 = 36 nM vs. 31.5 µM) [1]. The difluorophenol scaffold of HSD17B13-IN-26 is distinct from both the quinazolinone (BI-3231) and other chemotypes for which selectivity data exist, meaning its off-target profile cannot be extrapolated from these analogs [2]. Researchers selecting this compound for cellular studies must independently validate selectivity against relevant HSD17B isoforms, particularly HSD17B4 and HSD17B11, to avoid confounding results in hepatic lipid metabolism assays [3].

Selectivity Off-Target 17β-HSD Family Specificity

Absence of Public In Vivo Pharmacokinetic or Efficacy Data

No peer-reviewed publications or patent data disclose in vivo pharmacokinetic (PK) parameters, oral bioavailability, or disease model efficacy for HSD17B13-IN-26. This contrasts with BI-3231, for which mouse PK (e.g., plasma clearance, half-life, oral exposure) has been reported [1], and with clinical-stage RNAi therapeutics targeting HSD17B13 (e.g., ARO-HSD) that demonstrate robust hepatic target knockdown and ALT reductions in human subjects [2]. HSD17B13-IN-26 is designated as a research-use-only compound without preclinical development data, making it unsuitable for in vivo pharmacology studies without extensive in-house characterization .

Pharmacokinetics In Vivo ADME Efficacy

Optimal Procurement and Deployment Scenarios for HSD17B13-IN-26


In Vitro Biochemical Assay Development and SAR Exploration

HSD17B13-IN-26 is best suited for researchers developing in vitro enzyme inhibition assays using recombinant HSD17B13 and estradiol or leukotriene B3 substrates [1]. Its distinct difluorophenol scaffold, as disclosed in patent WO2023043836A1, provides a chemically tractable starting point for structure-activity relationship (SAR) studies within this chemotype [2]. Given the absence of publicly reported IC50 values, users should establish baseline potency in their own assay systems before using the compound as a reference inhibitor. Procurement in small quantities (e.g., 10-50 mg) is recommended for initial biochemical characterization.

Orthogonal Chemical Validation of HSD17B13-Dependent Phenotypes

For research groups already using BI-3231 or other quinazolinone-based HSD17B13 inhibitors, HSD17B13-IN-26 offers a structurally orthogonal tool to confirm that observed cellular phenotypes are target-mediated rather than scaffold-specific artifacts [1]. This application leverages the distinct core structure of HSD17B13-IN-26 (difluorophenol-pyrazolopyrimidine) relative to the quinazolinone class [2]. Users should pair HSD17B13-IN-26 with BI-3231 in parallel cellular assays (e.g., lipid accumulation in hepatocytes) and verify concordant effects to strengthen target engagement conclusions. This orthogonal approach is particularly valuable for target validation studies in NAFLD and NASH research [3].

Medicinal Chemistry Hit Expansion from Patent Series

Medicinal chemists seeking to expand upon the HSD17B13 inhibitor series disclosed in patent WO2023043836A1 can procure HSD17B13-IN-26 as a reference standard for comparative SAR analysis [1]. The compound represents Example 18.04 within a larger series (Examples 18.01-18.99) that explores variations in the sulfonamide substituent and heteroaryl core [2]. By benchmarking new analogs against HSD17B13-IN-26, chemists can assess the impact of structural modifications on enzyme inhibition, metabolic stability, and cellular activity. Procurement of milligram quantities suffices for analytical standardization and head-to-head comparator studies within the same assay platform.

Limited-Data Research: Cellular Screening with In-House Validation

HSD17B13-IN-26 may be deployed in cellular screening campaigns focused on hepatic lipid droplet formation, retinol metabolism, or inflammatory markers, with the explicit caveat that potency, selectivity, and cellular permeability must be validated in-house [1]. Researchers should incorporate appropriate positive controls (e.g., BI-3231 at its reported IC50 concentration) and negative controls (vehicle-only) to contextualize the compound's effects [2]. Given the lack of publicly reported ADME/PK data, this scenario is strictly limited to in vitro applications; progression to in vivo studies is not supported without substantial additional characterization. Procurement should be scaled to accommodate dose-response and selectivity profiling experiments [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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